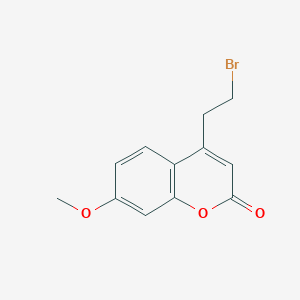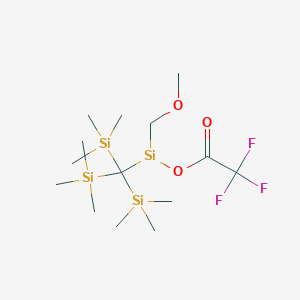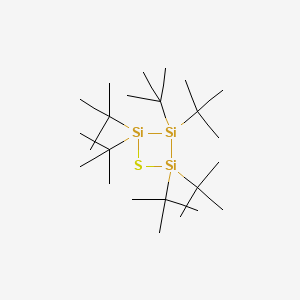
Hexa-t-butylthiatrisiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-t-butylthiatrisiletane is an organosilicon compound characterized by the presence of silicon and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexa-t-butylthiatrisiletane can be synthesized through a series of organometallic reactions. One common method involves the reaction of tert-butyl lithium with silicon tetrachloride, followed by the introduction of sulfur to form the desired compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Hexa-t-butylthiatrisiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, such as forming thiols.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexa-t-butylthiatrisiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
Hexa-t-butylthiatrisiletane can be compared with other similar compounds, such as Hexa-t-butylselenatrisiletane and Hexa-t-butylgermatrisiletane. These compounds share similar structural features but differ in the central heteroatom (selenium or germanium instead of sulfur). The uniqueness of this compound lies in its specific reactivity and stability, which can be advantageous in certain applications.
Comparaison Avec Des Composés Similaires
- Hexa-t-butylselenatrisiletane
- Hexa-t-butylgermatrisiletane
Propriétés
Numéro CAS |
93194-14-0 |
|---|---|
Formule moléculaire |
C24H54SSi3 |
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexatert-butylthiatrisiletane |
InChI |
InChI=1S/C24H54SSi3/c1-19(2,3)26(20(4,5)6)25-27(21(7,8)9,22(10,11)12)28(26,23(13,14)15)24(16,17)18/h1-18H3 |
Clé InChI |
FYTBAKJGZHQIJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]1([Si](S[Si]1(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


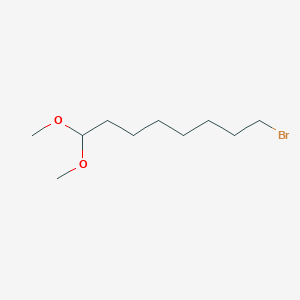
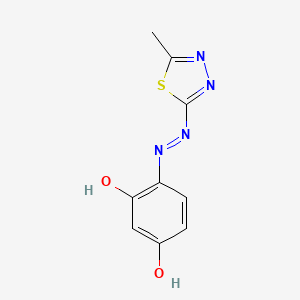
![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)
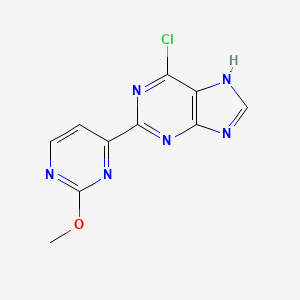
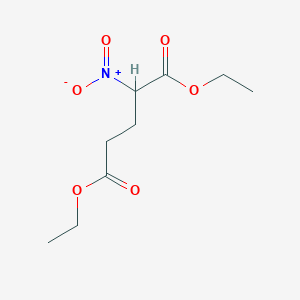
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
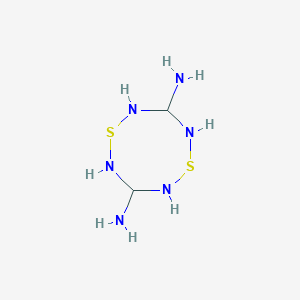
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

